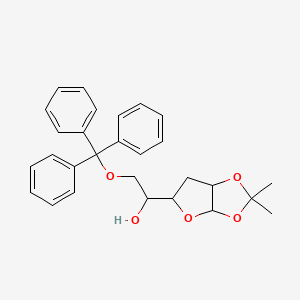
1-O,2-O-Isopropylidene-6-O-(triphenylmethyl)-3-deoxy-alpha-D-ribo-hexofuranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-O,2-O-Isopropylidene-6-O-(triphenylmethyl)-3-deoxy-alpha-D-ribo-hexofuranose is a complex organic compound with the molecular formula C28H30O5. It is a derivative of ribo-hexofuranose, featuring protective groups such as isopropylidene and triphenylmethyl. These protective groups are often used in organic synthesis to shield specific functional groups from unwanted reactions .
Méthodes De Préparation
The synthesis of 1-O,2-O-Isopropylidene-6-O-(triphenylmethyl)-3-deoxy-alpha-D-ribo-hexofuranose typically involves multiple steps:
Formation of Isopropylidene Group: The initial step involves the protection of the hydroxyl groups at positions 1 and 2 of the ribo-hexofuranose molecule using acetone in the presence of an acid catalyst to form the isopropylidene group.
Introduction of Triphenylmethyl Group: The hydroxyl group at position 6 is then protected using triphenylmethyl chloride (trityl chloride) in the presence of a base such as pyridine.
Deoxygenation: The final step involves the removal of the hydroxyl group at position 3 to form the 3-deoxy derivative.
Analyse Des Réactions Chimiques
1-O,2-O-Isopropylidene-6-O-(triphenylmethyl)-3-deoxy-alpha-D-ribo-hexofuranose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like pyridinium chlorochromate (PCC) to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to convert carbonyl groups back to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the protected hydroxyl groups, especially after deprotection.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, bases like pyridine, and acids like hydrochloric acid. Major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-O,2-O-Isopropylidene-6-O-(triphenylmethyl)-3-deoxy-alpha-D-ribo-hexofuranose has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in carbohydrate chemistry.
Biology: The compound can be used in the study of enzyme mechanisms and carbohydrate metabolism.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, especially those involving carbohydrate moieties.
Mécanisme D'action
The mechanism of action of 1-O,2-O-Isopropylidene-6-O-(triphenylmethyl)-3-deoxy-alpha-D-ribo-hexofuranose largely depends on its role as a protective group in organic synthesis. The isopropylidene and triphenylmethyl groups protect specific hydroxyl groups from reacting, allowing chemists to selectively modify other parts of the molecule. The deprotection step, where these groups are removed, is crucial for the final stages of synthesis .
Comparaison Avec Des Composés Similaires
Similar compounds include other protected derivatives of ribo-hexofuranose, such as:
1,25,6-Di-O-isopropylidene-alpha-D-glucofuranose: Another isopropylidene-protected sugar used in organic synthesis.
6-O-Trityl-D-glucose: A trityl-protected glucose derivative.
1,2,3,4-Di-O-isopropylidene-alpha-D-galactopyranose: A galactose derivative with isopropylidene protection.
The uniqueness of 1-O,2-O-Isopropylidene-6-O-(triphenylmethyl)-3-deoxy-alpha-D-ribo-hexofuranose lies in its specific combination of protective groups and its deoxygenated structure, which makes it particularly useful in certain synthetic pathways.
Propriétés
Formule moléculaire |
C28H30O5 |
|---|---|
Poids moléculaire |
446.5 g/mol |
Nom IUPAC |
1-(2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)-2-trityloxyethanol |
InChI |
InChI=1S/C28H30O5/c1-27(2)32-25-18-24(31-26(25)33-27)23(29)19-30-28(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-17,23-26,29H,18-19H2,1-2H3 |
Clé InChI |
XLFPTIXLHSXUAS-UHFFFAOYSA-N |
SMILES canonique |
CC1(OC2CC(OC2O1)C(COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


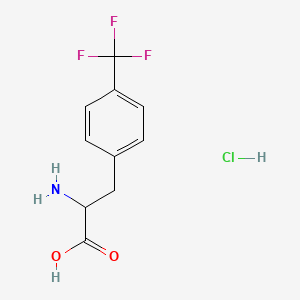
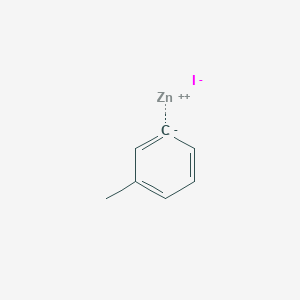
![[(4R)-2,5-dioxoimidazolidin-4-yl]methanesulfonamide](/img/structure/B15094142.png)
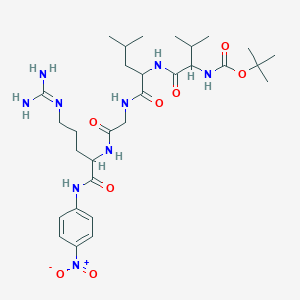
![N-[3-[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-ynyl]-2,2,2-trifluoroacetamide](/img/structure/B15094150.png)
![N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-6-[4-(morpholin-4-ylmethyl)phenyl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B15094161.png)
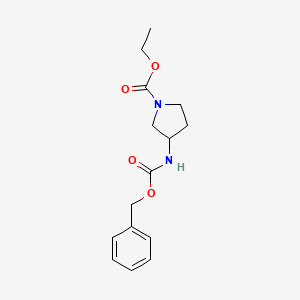
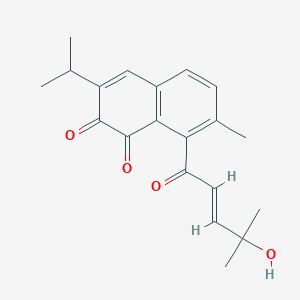
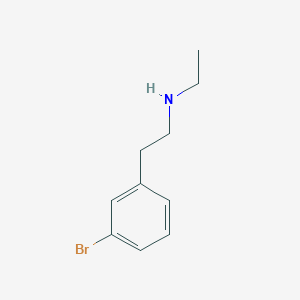
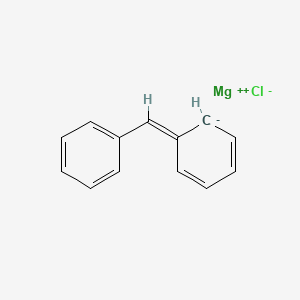
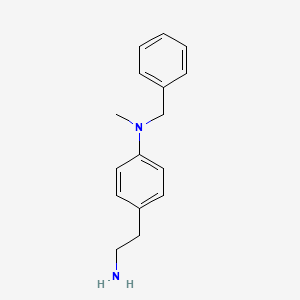
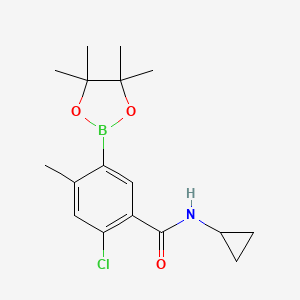
![1-[3-Fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B15094202.png)

